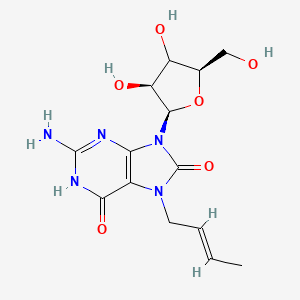

TLR7 agonist 10

Descripción

Structure

3D Structure

Propiedades

Fórmula molecular |

C14H19N5O6 |

|---|---|

Peso molecular |

353.33 g/mol |

Nombre IUPAC |

2-amino-7-[(E)-but-2-enyl]-9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purine-6,8-dione |

InChI |

InChI=1S/C14H19N5O6/c1-2-3-4-18-7-10(16-13(15)17-11(7)23)19(14(18)24)12-9(22)8(21)6(5-20)25-12/h2-3,6,8-9,12,20-22H,4-5H2,1H3,(H3,15,16,17,23)/b3-2+/t6-,8?,9+,12-/m1/s1 |

Clave InChI |

LJURNVUSXGMFOJ-DZSBAJOASA-N |

SMILES isomérico |

C/C=C/CN1C2=C(N=C(NC2=O)N)N(C1=O)[C@H]3[C@H](C([C@H](O3)CO)O)O |

SMILES canónico |

CC=CCN1C2=C(N=C(NC2=O)N)N(C1=O)C3C(C(C(O3)CO)O)O |

Origen del producto |

United States |

Molecular and Cellular Mechanisms of Tlr7 Agonism

TLR7 Receptor Binding and Activation

The activation of TLR7 is a multi-step process that begins with the recognition of a specific ligand and culminates in a conformational change that initiates downstream signaling.

TLR7 is located within the endosomal compartments of immune cells such as plasmacytoid dendritic cells (pDCs) and B cells. patsnap.comnih.gov Structural analyses have revealed that TLR7 possesses two distinct binding sites within its extracellular domain. nih.gov The first site is capable of binding small molecule agonists, like imidazoquinoline compounds, as well as endogenous nucleosides such as guanosine (B1672433). nih.govinvivogen.com The second site is responsible for recognizing ssRNA. nih.gov Interestingly, some synthetic agonists, like the imidazoquinoline R848, can induce TLR7 dimerization and activation without the need for ssRNA binding to the second site. nih.gov In contrast, natural nucleoside agonists require the concurrent binding of ssRNA to effectively activate the receptor. nih.gov

Upon agonist binding, TLR7 undergoes significant conformational rearrangements. pnas.orgresearchgate.net It is believed that TLR7 exists as an inactive pre-formed dimer before encountering a ligand. researchgate.net The binding of an agonist induces a structural shift, leading to the formation of an activated dimer. This conformational change is crucial for the recruitment of downstream signaling adaptors to the intracellular Toll/interleukin-1 receptor (TIR) domain. nih.gov While the precise dynamics are complex, this ligand-induced change in the receptor's three-dimensional structure is the pivotal event that translates ligand binding into an intracellular signal.

Intracellular Signaling Pathways Initiated by TLR7 Agonists

The activation of TLR7 triggers a well-defined intracellular signaling cascade, primarily mediated by the adaptor protein MyD88. This leads to the activation of key transcription factors and the subsequent production of a host of immune-modulating molecules.

With the exception of TLR3, all TLRs, including TLR7, utilize the MyD88-dependent signaling pathway to induce an inflammatory response. nih.govpnas.org Following agonist-induced conformational changes, TLR7 recruits the adaptor protein Myeloid differentiation primary response 88 (MyD88) to its TIR domain. nih.govnih.govontosight.ai MyD88 then recruits members of the IL-1 receptor-associated kinase (IRAK) family, such as IRAK1 and IRAK4. nih.govnih.gov This leads to the formation of a signaling complex that also includes TNF receptor-associated factor 6 (TRAF6), a crucial E3 ubiquitin ligase. nih.govresearchgate.net The activation of this complex is central to the downstream signaling events. nih.govontosight.ai The MyD88-dependent pathway is essential for the production of pro-inflammatory cytokines and type I interferons. researchgate.netfrontiersin.org

The signaling cascade originating from the MyD88 complex bifurcates to activate two major families of transcription factors: nuclear factor-kappa B (NF-κB) and interferon regulatory factors (IRFs), particularly IRF7. nih.govmaynoothuniversity.ie

NF-κB Activation: The TRAF6-containing complex activates the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitor of NF-κB (IκB), leading to its degradation. This allows NF-κB, typically a heterodimer of p50 and p65 subunits, to translocate to the nucleus and initiate the transcription of genes encoding pro-inflammatory cytokines like TNF-α and IL-6. maynoothuniversity.ienih.govresearchgate.net

IRF7 Activation: In plasmacytoid dendritic cells, the MyD88-IRAK4-TRAF6 complex also associates with IRF7. researchgate.netmaynoothuniversity.ie IRF7 is then phosphorylated, which induces its dimerization and translocation to the nucleus. maynoothuniversity.ie Nuclear IRF7 is a master regulator of type I interferon (IFN-α/β) gene expression. nih.govresearchgate.net

The balance between NF-κB and IRF7 activation can determine the nature of the resulting immune response. nih.gov

In addition to the NF-κB and IRF pathways, TLR7 activation also triggers the mitogen-activated protein kinase (MAPK) signaling cascade. researchgate.netreactome.org This pathway plays a significant role in regulating the expression of inflammatory cytokines. The three major MAPK families involved are:

Extracellular signal-regulated kinases (ERK) researchgate.netnih.gov

c-Jun N-terminal kinases (JNK) nih.govnih.gov

p38 MAPKs researchgate.netnih.govnih.gov

Immunomodulatory Effects of Tlr7 Agonists

Induction of Cytokines and Chemokines

Activation of TLR7 signaling pathways culminates in the production and secretion of a wide array of cytokines and chemokines, which are crucial for orchestrating both innate and adaptive immunity. nih.gov

A hallmark of TLR7 agonist activity is the robust induction of type I interferons (IFN), particularly IFN-α. bioworld.comnih.govresearchgate.netresearchgate.netrupress.org Plasmacytoid dendritic cells (pDCs) are the primary producers of IFN-α upon TLR7 stimulation. researchgate.netresearchgate.netrupress.orgnih.govashpublications.org This production is a critical component of the antiviral response. ashpublications.orgnih.gov Studies have shown that both natural (e.g., influenza virus) and synthetic TLR7 agonists can induce significant amounts of type I IFN. nih.govashpublications.org For instance, the TLR7 agonist 852A has been demonstrated to stimulate pDCs to produce IFN-α, which in turn can inhibit the proliferation of certain tumor cells. researchgate.net Similarly, other TLR7 agonists like imiquimod (B1671794), CL087, and R848 have been shown to induce high levels of IFN-α from peripheral blood mononuclear cells (PBMCs). nih.govresearchgate.net This IFN-α production is not only a direct antiviral mechanism but also plays a crucial role in the subsequent activation and maturation of other immune cells. nih.gov

In addition to type I interferons, TLR7 agonists also induce the production of a range of pro-inflammatory cytokines that are vital for initiating and shaping the immune response. bioworld.comnih.govfirstwordpharma.comashpublications.orgmdpi.com These include tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-12 (B1171171) (IL-12). nih.govnih.govresearcher.life The production of these cytokines is a result of the activation of the NF-κB signaling pathway following TLR7 engagement. ashpublications.orgnih.gov Different TLR7 agonists have been shown to induce varying levels of these cytokines. For example, the TLR7 agonist S-27609 selectively induces IL-12 and TNF-α production in specific dendritic cell subsets. nih.gov TLR7/8 agonists are particularly effective at inducing pro-inflammatory cytokines like TNF-α and IL-12. researcher.life The secretion of IL-12 is critical for driving T helper 1 (Th1) cell differentiation, which is essential for cell-mediated immunity against intracellular pathogens and tumors. ashpublications.org

Table 1: Cytokine Induction by Various TLR7 Agonists

| TLR7 Agonist | Induced Cytokines | Key Findings | Reference(s) |

|---|---|---|---|

| 852A | IFN-α, IP-10, IL-1Ra, MCP-1, TRAIL, IL-12p70, IL-18, IFN-γ | Stimulated PBMCs to produce cytokines that inhibit tumor cell proliferation in a pDC and IFN-α dependent manner. | researchgate.net |

| Imiquimod | IFN-α, Pro-inflammatory and Th17-skewing cytokines | Induces a Th17 immune response with IL-23 as a key driver. | nih.govfirstwordpharma.com |

| CL097 | Pro-inflammatory cytokines, low-level IFN-α | Induces maturation of pDCs with production of pro-inflammatory cytokines. | nih.govashpublications.org |

| SZU-101 | Not specified, activates TLR7-NF-κB pathway | A novel TLR7 agonist under investigation for cancer immunotherapy. | nih.govnih.gov |

| S-27609 | IL-12, TNF-α | Selectively induces cytokine production from CD8- dendritic cells. | nih.gov |

| R848 (Resiquimod) | IL-12(p70), IFN-α, TNF, IL-6 | A dual TLR7/8 agonist that induces high levels of IL-12 and activates NK cells. | nih.govresearchgate.netrupress.orgashpublications.orgnih.gov |

Chemokines are a class of cytokines that direct the migration of immune cells to sites of inflammation or infection. TLR7 agonists have been shown to induce the production of several important chemokines, including Interferon-inducible protein 10 (IP-10, also known as CXCL10) and Interferon-inducible T-cell alpha chemoattractant (I-TAC, also known as CXCL11). thermofisher.com The production of these chemokines is often downstream of type I interferon signaling. For example, a novel TLR7-selective agonist was shown to induce significant secretion of IP-10 in vivo. bioworld.com These chemokines are crucial for recruiting activated T cells, natural killer (NK) cells, and other immune cells to the site of TLR7 activation, thereby amplifying the immune response.

Activation and Maturation of Immune Cells

The cytokines and chemokines produced in response to TLR7 agonists play a pivotal role in the activation and maturation of various immune cells, particularly dendritic cells, which are essential for bridging innate and adaptive immunity. bioworld.comnih.govnih.govfirstwordpharma.comashpublications.orgresearcher.life

Plasmacytoid dendritic cells are a specialized subset of dendritic cells that are the primary responders to TLR7 agonists. nih.govresearchgate.netrupress.orgnih.govfirstwordpharma.com Upon encountering a TLR7 agonist, pDCs become activated and are the main source of the large quantities of type I interferons produced. nih.govresearchgate.netrupress.orgnih.govashpublications.org This activation is characterized by the upregulation of co-stimulatory molecules and the production of pro-inflammatory cytokines. nih.govashpublications.org Synthetic TLR7 ligands are known to induce the maturation of pDCs. nih.govashpublications.org For instance, in response to the TLR7 agonist imiquimod, pDCs have been observed to be the primary sensor cells, leading to the production of pro-inflammatory and Th17-skewing cytokines. firstwordpharma.com

Conventional dendritic cells (DCs) are also significantly impacted by TLR7 agonists, undergoing a process of activation and maturation that enhances their ability to present antigens and stimulate T cells. nih.govacs.org TLR7 agonist-induced maturation of DCs is characterized by the upregulation of co-stimulatory molecules such as CD40, CD80, and CD86, as well as MHC class II molecules. acs.orgpatsnap.com This process is crucial for the initiation of adaptive immune responses. patsnap.com For example, maturation cocktails containing the TLR7/8 agonist R848 have been shown to induce DCs with a strong co-stimulatory profile, high secretion of IL-12(p70), and the ability to efficiently stimulate antigen-specific CD8+ T cells. nih.gov This highlights the potential of TLR7 agonists to enhance the efficacy of vaccines and cancer immunotherapies by promoting robust DC maturation. patsnap.com

Table 2: Effects of TLR7 Agonists on Immune Cell Activation and Maturation

| Immune Cell Type | TLR7 Agonist(s) | Observed Effects | Reference(s) |

|---|---|---|---|

| Plasmacytoid Dendritic Cells (pDCs) | Imiquimod, CL097, 852A, CL087, R848 | Primary producers of IFN-α; undergo maturation with expression of costimulatory molecules and production of pro-inflammatory cytokines. | nih.govresearchgate.netresearchgate.netrupress.orgnih.govashpublications.orgfirstwordpharma.com |

| Dendritic Cells (DCs) | R848, CL075, S-27609 | Upregulation of costimulatory molecules (CD80, CD86), secretion of high levels of IL-12(p70), enhanced ability to activate NK and T cells. | nih.govashpublications.orgnih.govnih.govacs.org |

B Lymphocytes

Toll-like receptor 7 (TLR7) agonists directly activate B cells, playing a significant role in humoral immunity. Human B cells express both TLR7 and TLR9, making them responsive to specific pathogen-associated molecular patterns. researchgate.netnih.gov Stimulation with TLR7 agonists induces a cascade of events within B lymphocytes, including proliferation, differentiation, and the production of cytokines and immunoglobulins. nih.gov

Activation via TLR7 leads to the upregulation of various genes crucial for B cell function. Studies using selective TLR7 agonists have shown modulation of genes for cytokines and chemokines such as IL-6, MIP1 alpha, MIP1 beta, and TNF alpha. researchgate.netnih.gov Furthermore, the expression of co-stimulatory molecules like CD80 and CD40, and genes essential for B cell proliferation and differentiation, are also enhanced. researchgate.netnih.gov This activation culminates in the production and secretion of IgM and IgG antibodies. researchgate.netnih.gov

Research has highlighted the differential roles of TLR7 in various B cell subsets. For instance, TLR7 agonists stimulate marginal zone (MZ) B cells to become activated, leading to the production of IgM. aai.orgoup.com In the context of autoimmune conditions, B cell-intrinsic TLR7 signaling has been identified as a critical requirement for the formation of spontaneous germinal centers (Spt-GCs), which are involved in generating high-affinity autoantibodies. nih.govfrontiersin.org In mouse models of primary Sjögren's disease, TLR7 agonism was found to accelerate disease and drive the expansion of splenic age-associated B cells (ABCs), which were enriched in the secretion of pro-inflammatory cytokines and anti-nuclear autoantibodies. nih.gov

Table 1: Effects of TLR7 Agonists on B Lymphocyte Gene and Protein Expression

| Category | Genes/Proteins Upregulated | Functional Outcome | References |

|---|---|---|---|

| Cytokines/Chemokines | IL-6, TNF-alpha, MIP1-alpha, MIP1-beta, LTA | Induction of inflammation and immune cell recruitment | researchgate.netnih.gov |

| Co-stimulatory Molecules | CD80, CD40, CD58 | Enhanced antigen presentation and T cell interaction | researchgate.netnih.gov |

| Immunoglobulins | IgM, IgG | Antibody production and humoral immunity | researchgate.netnih.gov |

| Proliferation/Differentiation Genes | MYC, TCFL5, CD72, IL21R | Promotion of B cell expansion and maturation | researchgate.netnih.gov |

Monocytes/Macrophages

TLR7 agonists exert profound effects on monocytes and macrophages, which are key cells of the innate immune system expressing both TLR7 and TLR8. oup.com Activation of TLR7 in these cells triggers differentiation, cytokine secretion, and modulation of their functional phenotype. nih.gov

Studies have shown that TLR7 agonists can induce human monocytes to mature into macrophages. oup.com For example, the TLR7-specific agonist 3M-055 was found to induce the maturation of CD14+ monocytes into macrophages. oup.com The phenotype of these resulting macrophages can be complex; while they may express markers commonly associated with M2-like macrophages, such as CD206, their functional analysis does not always align with a typical M2 profile. oup.com

The cytokine response of monocytes and macrophages to TLR7 agonists is a critical aspect of their immunomodulatory function. TLR7 engagement typically triggers the production of type I interferons and pro-inflammatory cytokines. researchgate.netnih.gov However, the response can vary. Some studies show that TLR7 activation in M-CSF-dependent macrophages elicits the production of neutrophil-attracting chemokines and pushes macrophages towards a more pro-inflammatory state. nih.gov Conversely, other research indicates that TLR7 agonists can limit pro-inflammatory activation and even promote tolerance to subsequent stimulation of other TLRs. researchgate.netnih.gov For instance, the TLR7 agonist imiquimod has been shown to antagonize the production of inflammatory cytokines mediated by TLR8. nih.gov In some contexts, TLR7 agonists have been used to reprogram profibrotic macrophages toward an anti-fibrotic phenotype, characterized by the suppression of markers like Arg1 and CD206 and an increase in anti-fibrotic cytokines like CXCL10. researchgate.net

Table 2: TLR7 Agonist-Mediated Effects on Monocytes and Macrophages

| Effect | Specific Finding | Agonist Example | References |

|---|---|---|---|

| Differentiation | Induces maturation of CD14+ monocytes into macrophages. | 3M-055 | oup.com |

| Cytokine Production | Induces pro-inflammatory cytokines and chemokines. | Imiquimod, CL264 | nih.govnih.gov |

| Phenotypic Modulation | Can reprogram profibrotic M2-like macrophages to an anti-fibrotic phenotype. | TLR7-54 | researchgate.net |

| Regulatory Function | Can decrease pro-inflammatory cytokine induction by TLR8 agonists. | Imiquimod | oup.comnih.gov |

T Lymphocytes (e.g., CD4+, CD8+)

TLR7 agonists play a crucial role in modulating T lymphocyte responses, thereby bridging innate and adaptive immunity. While T cells themselves may express TLR7, a significant part of the effect of TLR7 agonists on T cells is mediated through the activation of antigen-presenting cells (APCs), such as dendritic cells and macrophages. spandidos-publications.comnih.gov

Activation of APCs by TLR7 agonists enhances their ability to prime and activate T cells. This leads to the induction of robust, antigen-specific T cell responses, particularly cytotoxic T lymphocyte (CTL) responses mediated by CD8+ T cells. nih.govnih.govnih.gov For instance, TLR7/8 agonists used as vaccine adjuvants have been shown to cause a significant increase in IFN-γ producing effector CD8+ T cells. nih.gov This is critical for clearing viral infections and eliminating tumor cells.

Studies in tumor models have demonstrated that TLR7 agonists can increase the number of activated CD8+ T cells infiltrating the tumor. nih.gov Dual TLR7/8 agonists have been shown to increase tumor antigen-specific IFN-γ–secreting effector cells while markedly decreasing the number of immunosuppressive CD4+CD25+Foxp3+ regulatory T cells (Tregs) in the tumor microenvironment. aacrjournals.org This shift in the balance from regulatory to effector T cells creates a more favorable environment for an effective anti-tumor immune response. The ability of TLR7 agonists to promote a Th1-biased immune response further supports the activation and function of CD8+ T cells. aacrjournals.orgnih.gov

Modulation of Adaptive Immunity

TLR7 agonists are potent modulators of the adaptive immune system, primarily through their function as vaccine adjuvants. nih.govfrontiersin.orgresearchgate.net They enhance the magnitude and quality of the immune response to co-administered antigens, leading to more effective and durable immunity. nih.govnih.gov

The activation of innate immune cells, particularly dendritic cells, by TLR7 agonists is the initial and critical step. nih.govnih.gov This activation leads to the upregulation of co-stimulatory molecules and the production of cytokines that shape the subsequent adaptive immune response. nih.gov By promoting the maturation of APCs and enhancing antigen presentation, TLR7 agonism is vital for inducing functional CD8+ T cell and B cell responses. nih.gov This linkage of innate agonism to adaptive immunity allows for the establishment of tumor-specific or pathogen-specific immunity. nih.gov Nanoparticle-based delivery systems carrying both a TLR7 agonist and an antigen have been developed to ensure co-delivery to the same APCs, further eliciting potent and antigen-specific T and B cell responses. nih.govacs.org

Th1/Th2 Balance Modulation

A key feature of the immunomodulatory activity of TLR7 agonists is their ability to polarize the T helper (Th) cell response towards a Th1 phenotype. aacrjournals.org A Th1-biased response is characterized by the production of cytokines such as IFN-γ and IL-12 and is crucial for cell-mediated immunity against intracellular pathogens and cancer. nih.govnih.gov

TLR7 and dual TLR7/8 agonists have been consistently shown to induce potent Th1-type immune responses. aacrjournals.org For example, a vaccine containing a SARS-CoV-2 S1 protein conjugated with a TLR7 agonist triggered a balanced Th1/Th2 immune response in mice, which is considered favorable for vaccine efficacy. frontiersin.orgacs.org In other models, TLR7 agonists have been shown to inhibit Th2 responses by inducing Th1-promoting cytokines. atsjournals.org This modulation is critical, as an excessive Th2 response can be ineffective or even detrimental in certain diseases. The ability of TLR7 agonists to promote the production of cytokines like IL-12 by APCs is a central mechanism for driving the differentiation of naive CD4+ T cells into Th1 cells. nih.gov

Antigen-Specific Immune Response Priming

TLR7 agonists are highly effective at priming antigen-specific immune responses, which is the cornerstone of their utility as vaccine adjuvants. nih.govfrontiersin.org When co-administered with an antigen, TLR7 agonists significantly enhance both humoral (antibody-mediated) and cellular (T cell-mediated) immunity specific to that antigen. nih.govnih.gov

The mechanism involves the activation of APCs, which then more effectively process and present the co-administered antigen to naive T and B cells. nih.gov This leads to a larger population of antigen-specific effector and memory lymphocytes. For example, studies using the CRM197 antigen showed that its combination with a novel TLR7/8 agonist led to a strong enhancement of both humoral and cell-mediated immune responses. nih.gov Similarly, nanogels co-delivering the model antigen ovalbumin and a TLR7/8 agonist elicited robust antigen-specific T and B cell responses that were superior to mixtures of the individual components. nih.govacs.org This targeted co-delivery ensures that the adjuvant effect is localized and directed towards the cells processing the specific antigen, leading to a potent and focused immune response. nih.govacs.org The result is an accelerated and more robust production of antigen-specific antibodies and a greater expansion of antigen-specific T cells. aai.orgoup.comaacrjournals.org

Induction of Immunological Memory

The activation of Toll-like receptor 7 (TLR7) has been demonstrated to be a potent strategy for enhancing the generation of long-lasting immunological memory, a critical component for effective vaccines and durable anti-tumor immunity. Research indicates that TLR7 agonists can augment both humoral (B cell-mediated) and cellular (T cell-mediated) memory responses.

Studies utilizing TLR7 agonists as vaccine adjuvants have shown significant improvements in the magnitude and quality of memory T cells. For instance, when a TLR7/8 agonist was combined with an antigen in a prime-boost vaccination regimen, it induced a high frequency of polyfunctional memory T cells capable of producing multiple cytokines, such as Interleukin-2 (IL-2), Interferon-gamma (IFN-γ), and Tumor Necrosis Factor-alpha (TNF-α). semanticscholar.org These potent Th1 and CD8+ T cell responses were sustained for over a year, suggesting the establishment of a durable memory pool. semanticscholar.org The ability of TLR7 agonists to activate both plasmacytoid dendritic cells (pDCs) and conventional dendritic cells (cDCs) is thought to be crucial for this robust enhancement of T cell memory. semanticscholar.org In the context of viral infections, TLR7 agonists have been shown to activate effector memory T cell populations in nonhuman primate models, which, in concert with other immune effects, contributed to a reduction in the viral reservoir. nih.gov

Beyond T cell memory, TLR7 agonists also play a significant role in promoting memory B cell responses. A study using a synthetic TLR7 agonist chemically linked to an Alum adjuvant demonstrated a marked expansion of the memory B cell compartment within the draining lymph nodes following immunization. nih.gov This expansion was characterized by the sustained proliferation and persistence of antigen-specific memory B cells. nih.gov This enhanced B cell memory correlated with a more persistent antibody response over time, highlighting the agonist's capacity to improve the longevity of humoral immunity. nih.gov Furthermore, preclinical cancer models have shown that successful tumor eradication mediated by multi-TLR agonists can establish protective innate and adaptive immunological memory, preventing tumor recurrence upon rechallenge. biospace.com

Regulation of Immunosuppressive Mechanisms

Interleukin-10 (IL-10) Induction and Blockade

A significant counter-regulatory mechanism associated with TLR7 agonist activity is the induction of Interleukin-10 (IL-10), a potent anti-inflammatory and immunosuppressive cytokine. nih.govresearchgate.net Studies in preclinical breast cancer models using the TLR7 agonist Imiquimod revealed that while the treatment could induce tumor regression, it also led to high levels of IL-10 expression within the tumor and elevated circulating IL-10. nih.govresearchgate.net This increase in IL-10 was found to be a primary driver of immunosuppression that allowed for tumor progression after the cessation of therapy. nih.gov The source of this regulatory IL-10 appeared to be IFN-γ and IL-10 dual-secreting CD4+ T cells, rather than classic Treg cells. nih.govresearchgate.net

Crucially, the therapeutic efficacy of the TLR7 agonist was significantly enhanced by blocking the IL-10 pathway. The administration of an IL-10 blocking antibody alongside Imiquimod prevented the self-regulatory immunosuppression and significantly prolonged the survival of treated mice. nih.govresearchgate.net This suggests that the excessive inflammation induced by TLR7 agonists can trigger a self-limiting feedback loop via IL-10.

Further research has clarified that the context of IL-10 production is critical. In therapeutic vaccination settings, the IL-10 induced by the vaccine adjuvant, such as the TLR7 ligand Imiquimod, is more relevant to suppressive effects than the IL-10 produced by the tumor itself. nih.gov When a vaccine containing Imiquimod was combined with IL-10 receptor blockade, it resulted in enhanced tumor rejection and more robust innate and adaptive immune responses. nih.gov Conversely, vaccine adjuvants that did not induce IL-10, such as the TLR3 ligand poly(I:C), did not show any therapeutic benefit from concurrent IL-10 blockade. nih.gov This indicates that the utility of IL-10 blockade is directly tied to the specific immune pathways activated by the TLR7 agonist.

Regulatory T Cell (Treg) Modulation

Regulatory T cells (Tregs), characterized by the expression of CD4, CD25, and the transcription factor Foxp3, are central mediators of immune suppression and pose a significant barrier to effective anti-tumor immunity. frontiersin.org TLR7 agonists can influence Treg activity through several mechanisms, often leading to a reduction in their suppressive capacity.

One key mechanism involves the indirect modulation of Tregs via dendritic cells (DCs). Research using the TLR7 agonist Loxoribin demonstrated that it could induce tumor regression by reversing Treg-mediated suppression. nih.gov In this system, DCs treated with the TLR7 agonist rendered conventional CD4+ T cells refractory to the suppressive effects of Tregs. nih.gov This suggests that TLR7 activation on DCs alters their signaling in a way that overrides Treg-imposed inhibition of effector T cells.

Myeloid-Derived Suppressor Cells (MDSCs) and Tumor-Associated Macrophages (TAMs) Polarization

Myeloid cells are a dominant component of the tumor microenvironment, where they often adopt immunosuppressive phenotypes that promote tumor growth. TLR7 agonists can directly target two critical myeloid populations—Myeloid-Derived Suppressor Cells (MDSCs) and Tumor-Associated Macrophages (TAMs)—to reverse their suppressive functions and repolarize them toward an anti-tumor state.

Myeloid-Derived Suppressor Cells (MDSCs): MDSCs are a heterogeneous population of immature myeloid cells with potent T cell-suppressive capabilities. nih.gov TLR7 agonists have been shown to counteract their function. In studies using MDSCs isolated from breast cancer patients, the TLR7/8 agonist R848 effectively abolished their suppressive activity on T cells. frontiersin.org This was accompanied by the differentiation of MDSCs into mature myeloid cells expressing markers consistent with a pro-inflammatory M1-like phenotype. frontiersin.org Other research has confirmed that TLR7-based immunotherapy can lead to a decrease in intratumoral MDSCs and a blockade of their immunosuppressive function. frontiersin.org However, the interaction is complex, as some TLR signaling has been implicated in the induction of MDSCs, and the failure of certain TLR7 agonist monotherapies has been linked to immunosuppression that could involve these cells. nih.gov

Tumor-Associated Macrophages (TAMs): TAMs within the tumor microenvironment are typically polarized toward an M2-like phenotype, which is associated with immune suppression, tissue remodeling, and tumor progression. frontiersin.org A primary mechanism of action for TLR7 agonists is their ability to repolarize these M2 TAMs toward a pro-inflammatory, anti-tumor M1 phenotype. The TLR7/8 agonist R848 was identified as a potent driver of M1 polarization in vitro. nih.gov When delivered specifically to TAMs in vivo using a nanoparticle system, R848 successfully re-educated the macrophage population toward an M1 phenotype, resulting in controlled tumor growth and protection against tumor rechallenge. nih.gov Similarly, intratumoral administration of a TLR7 agonist in head and neck cancer models increased the ratio of M1 to M2 TAMs, which correlated with an influx of tumor-specific CD8+ T cells. jci.org This repolarization is a key event that helps shift the tumor from an immunologically "cold" to a "hot" environment, making it more susceptible to other immunotherapies. nih.gov

Structure Activity Relationship Sar Studies of Tlr7 Agonists

Core Scaffold Analysis and Modifications

The central heterocyclic ring system, or core scaffold, is a primary determinant of a molecule's ability to act as a TLR7 agonist. Research has focused on several key scaffolds, with imidazoquinolines being the most prominent, alongside purine-like molecules and pyrimidine (B1678525) derivatives.

The imidazoquinoline framework is one of the most extensively studied classes of TLR7/8 agonists. researchgate.net SAR studies on this scaffold have revealed that the integrity of the core ring system is crucial for activity. For instance, replacing the imidazole (B134444) ring of the imidazoquinoline scaffold with a triazole or a cyclic urea (B33335) results in a complete loss of biological activity, highlighting the essential role of the imidazole ring system in ligand recognition by TLR7. researchgate.netnih.govacs.orgnih.gov

Further modifications have centered on substitutions at the N-1, C-2, and C-4 positions of the imidazoquinoline ring. rsc.org While substitutions at the C-7 position with groups like methoxycarbonyl can be tolerated and may influence cytokine production, C-2 substitution is generally required to restore TLR7/8 agonist activity. nih.gov For example, starting with a C7-methoxycarbonylimidazoquinoline, it was found that TLR7 was more tolerant to substitution than TLR8. nih.gov A lead compound, 1-benzyl-2-butyl-1H-imidazo[4,5-c]quinolin-4-amine, served as a basis for further scaffold modifications, including the synthesis of triazole analogues and other fused ring systems, though these often resulted in inactive compounds. acs.org

Purine-based structures, particularly 8-oxoadenine and other adenine (B156593) derivatives, represent another significant class of TLR7 agonists. sci-hub.semdpi.com SAR studies on 8-hydroxyadenine (B135829) derivatives have shown that a hydroxyl group at the C8 position and a benzyl (B1604629) group at the N9 position are essential for inducing interferon (IFN)-α. nih.gov The introduction of substituents like alkyl, alkylthio, alkylamino, or alkoxy groups can markedly increase activity. nih.gov

One notable 8-hydroxyadenine derivative, SM-360320, is a potent TLR7 agonist that induces IFN-α in human peripheral blood mononuclear cells with an EC₅₀ value of 0.14 μM. nih.gov Further studies on the 8-oxoadenine scaffold involved varying the N-9 position substituent. acs.org It was found that TLR7/8 activity correlated primarily with the length of an alkyl linker at this position. acs.org For instance, a series of 9-benzyl-2-butoxyadenine derivatives were synthesized with various substitutions at the 8-position to explore their activity. tdl.org The development of these molecules has also included creating derivatives like CL264, a 9-benzyl-8-hydroxyadenine (B8482288) with a glycine (B1666218) moiety, which is a specific TLR7 agonist with no TLR8 activity. nih.gov

The pyrimidine scaffold has emerged as a viable alternative for developing TLR7 agonists. acs.org A class of agonists based on the 6-(trifluoromethyl)isoxazolo[5,4-d]pyrimidine-4-amine scaffold has been developed, demonstrating high selectivity and low micromolar potencies for TLR7. acs.orgresearchgate.net In one study, the most active compound from this series, 21a , exhibited an EC₅₀ value of 7.8 μM for TLR7. acs.org

Another series based on a 2,4-diaminopyrimidine (B92962) core features a chiral α,α-branched amine at the 4-position, where the absolute stereoconfiguration significantly impacts potency; the S-configuration was found to be 10 times more potent than the R-configuration. sci-hub.se Additionally, pyrazolopyrimidine cores have been identified as a distinct class of TLR7 agonists, sharing features with other scaffolds such as a lipophilic amine and a tethered benzyl group. sci-hub.se Research into pyrido[3,2-d]pyrimidine (B1256433) derivatives has also led to the identification of novel and potent TLR7/8 dual agonists. frontiersin.org

Identification of Key Pharmacophores for TLR7 Agonism

Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups required for biological activity. For TLR7 agonists, these models typically include hydrogen bond donors, hydrogen bond acceptors, and hydrophobic regions. nih.govnih.govplos.org One validated pharmacophore model, Hypo1, consists of one hydrogen bond acceptor, one hydrogen bond donor, and two hydrophobic features. nih.govplos.orgresearchgate.net In a highly active compound, the 8-oxo group acts as a hydrogen bond acceptor, the 6-amino group as a hydrogen bond donor, and two hydrophobic rings fulfill the hydrophobic requirements. nih.gov

Across various scaffolds, certain substituents are consistently critical for TLR7 agonism. The 4-amino group on the imidazoquinoline ring is indispensable for activity. researchgate.netnih.govacs.org Any modification or replacement of this primary amine with groups like chloro, hydroxyl, phenyl, hydrazino, or hydroxylamino leads to a complete loss or substantial reduction in potency. nih.govrsc.org

In the imidazoquinoline series, N1-benzyl and C2-alkyl substituents are key for high potency. researchgate.netnih.govacs.org A systematic exploration of N1-benzyl-C2-alkyl substituents revealed that this combination leads to substantially active compounds. nih.gov Transposing the N1 and C2 substituents of known active compounds led to the discovery of an extremely potent TLR7 agonist with an EC₅₀ value of 8.6 nM. researchgate.netnih.govacs.org The introduction of a benzyl group at the N-1 position of imidazoquinolines can create more lipophilic analogues, and when combined with a C2-n-butyl group, results in a highly active and chemically distinct compound. nih.gov Similarly, for imidazo[4,5-c]pyridines, N-1 benzyl and C2-n-butyl groups were found to be the minimal structural requirement for TLR7/8 activity. nih.gov

The length of alkyl chains at specific positions is a critical parameter influencing the potency of TLR7 agonists. For N1-benzyl-C2-alkyl imidazoquinolines, a clear relationship exists between the alkyl chain length at the C2 position and TLR7 activity. nih.govacs.orgnih.gov The optimal activity is achieved with a C2-n-butyl group. researchgate.netnih.govnih.gov Shorter chains (methyl, ethyl, propyl) and longer chains (hexyl, heptyl, nonyl) result in poor activity. nih.gov

This trend is also observed in other scaffolds. In a series of 8-oxoadenines, a slight increase in hTLR7 potency was observed as the length of a hydroxyalkyl chain increased. acs.org Conversely, for amino-alkyl derivatives of another series, increasing the chain length from aminoethyl to aminopentyl enhanced TLR8 activity, with only the aminopentyl derivative showing TLR7 activity. nih.gov For C7-methoxycarbonylimidazoquinolines, a C2-n-butyl analogue showed maximum TLR7 activity compared to analogues with shorter or longer chains. nih.gov These findings collectively underscore that an optimal alkyl chain length is crucial for achieving maximal potency, likely by ensuring a perfect fit within the hydrophobic binding pocket of the TLR7 receptor. sci-hub.se

Compound Names Mentioned

| Generic/Code Name | Chemical Name |

| SM-360320 (CL087) | 8-hydroxy-2-butoxy-9-(4-(piperidin-1-yl)butyl)adenine |

| CL264 | 2-(9-(4-(2-amino-2-oxoethyl)benzyl)-2-butoxy-8-hydroxy-9H-purin-6-ylamino)acetic acid |

| 21a | N-(3-methylpiperidin-1-yl)-6-(trifluoromethyl)isoxazolo[5,4-d]pyrimidin-4-amine |

| BBIQ | 1-benzyl-2-butyl-1H-imidazo[4,5-c]quinolin-4-amine |

| Imiquimod (B1671794) | 1-(2-methylpropyl)-1H-imidazo[4,5-c]quinolin-4-amine |

| Resiquimod (B1680535) (R848) | 4-amino-2-(ethoxymethyl)-α,α-dimethyl-1H-imidazo[4,5-c]quinoline-1-ethanol |

| Gardiquimod | 1-(4-amino-2-(ethylaminomethyl)-1H-imidazo[4,5-c]quinolin-1-yl)-2-methylpropan-2-ol |

Influence of Electron-Withdrawing/Donating Groups

The electronic properties of substituents on the core scaffold of TLR7 agonists play a crucial role in modulating their activity. Studies on various heterocyclic systems, such as imidazoquinolines and imidazopyridines, have demonstrated that the introduction of electron-donating or electron-withdrawing groups can significantly impact potency and selectivity.

In the imidazoquinoline series, exploration of the C7 position has revealed that electron-donating groups (EDGs) generally lead to stronger activation of both TLR7 and TLR8 compared to electron-withdrawing groups (EWGs). nih.gov For instance, a C7-hydroxy substituted imidazoquinoline was identified as a potent TLR7 agonist, whereas substitutions with groups like methoxy, chloro, and nitrile also yielded highly active compounds. nih.govnih.gov Specifically, certain C7-methoxy and C7-chloro substituted imidazoquinolines were found to be more potent than the well-known TLR7/8 agonist resiquimod. nih.gov Interestingly, while EDGs at the C7 position tend to enhance TLR7/8 activity, one particular compound with a strongly electron-donating group, despite being a potent TLR7 selective agonist, showed minimal induction of cytokines like TNF-α and IL-12. nih.gov

Similarly, within the 1H-imidazo[4,5-c]pyridine series, an increase in TLR7-agonistic potency was observed in analogues with electron-rich substituents. rsc.orgrsc.org This suggests a general trend where electron density on the aromatic system of the agonist contributes favorably to its interaction with the TLR7 receptor. The systematic exploration of substituents on a 1-benzyl-2-butyl-1H-imidazo[4,5-c]quinolin-4-amine (BBIQ) lead structure showed that both electron-donating and electron-withdrawing groups at the para-position of the N-1 benzyl group could lead to highly active TLR7 agonists. chemrxiv.orgchemrxiv.org

These findings underscore the importance of fine-tuning the electronic landscape of TLR7 agonists to achieve desired activity profiles. The differential effects of these groups on TLR7 and TLR8 also highlight a potential strategy for designing receptor-selective agonists.

Selectivity over TLR8

Although TLR7 and TLR8 are structurally and phylogenetically related, they exhibit distinct expression patterns and signaling outcomes. aai.orgnih.govinvivogen.com TLR7 activation primarily leads to the production of type I interferons (IFN-α/β), while TLR8 activation predominantly induces pro-inflammatory cytokines such as TNF-α and IL-12. aai.orgnih.govinvivogen.comumn.edu Therefore, developing agonists with selectivity for either TLR7 or TLR8 is of significant therapeutic interest.

Structural Features Dictating TLR7-Specific Activity

Several structural features have been identified that confer selectivity for TLR7 over TLR8. In the imidazoquinoline scaffold, the nature of the substituents at the N1 and C2 positions is critical. nih.gov For instance, while TLR8 activation often prefers N1-alkyl hydroxy substituents and a C2 n-butyl or n-pentyl group, TLR7 can tolerate a wider range of modifications at these positions. nih.gov The C4-amino group, however, is essential for the activity of imidazoquinolines. nih.gov

Studies on 1H-imidazo[4,5-c]pyridines have shown that compounds like 1-benzyl-2-butyl-1H-imidazo[4,5-c]pyridin-4-amine can be pure TLR7 agonists with negligible activity on TLR8. rsc.orgrsc.org The introduction of specific substituents at the N6 position of this scaffold was found to enhance TLR7-specific potency without affecting its selectivity. researchgate.net

Molecular modeling studies have provided further insights into the structural basis of selectivity. It has been suggested that TLR7-biased activity can be driven by the formation of multiple hydrogen bonds with the TLR7 receptor that are not formed with TLR8. chemrxiv.orgchemrxiv.org For example, the TLR8 activity of some imidazoquinoline analogues was associated with the presence of an amino functionality in the benzyl group, which was absent in the more TLR7-selective compounds. chemrxiv.orgchemrxiv.org Furthermore, molecular dynamics simulations have indicated that van der Waals interactions are a key driving force for agonist binding, and differences in these interactions with specific residues in the binding pockets of TLR7 and TLR8 contribute to selectivity. plos.org For instance, the flexible and hydrophobic aliphatic side chain of a potent agonist was shown to have stronger van der Waals interactions with Val381 and Phe351 in TLR7, but only interacted with one amino acid residue (Tyr353) in TLR8. plos.orgbiorxiv.org

Dual TLR7/TLR8 Agonists

In contrast to selective agonists, dual TLR7/TLR8 agonists activate both receptors, leading to a broad immune response characterized by the production of both type I interferons and pro-inflammatory cytokines. umn.edunih.gov This dual activity can be advantageous for certain therapeutic applications, such as vaccine adjuvants. umn.eduaacrjournals.org

Several classes of compounds have been identified as dual TLR7/TLR8 agonists. Resiquimod (R848), an imidazoquinoline, is a well-known example of a potent dual agonist. invivogen.com Structure-activity relationship studies have shown that specific modifications can modulate the dual activity. For instance, in the pyrimidine-2,4-diamine series, N4-butyl-6-methyl-5-(3-morpholinopropyl)pyrimidine-2,4-diamine was identified as a very potent dual TLR7/TLR8 agonist. umn.edunih.gov It was also observed that analogues substituted with aminopropyl appendages at the C5 position displayed dominant TLR8-agonistic activity. nih.gov

The development of dual agonists often involves a balance of structural features that are favorable for interacting with both receptors. For example, a para-aminomethyl analogue of a TLR7-specific imidazoquinoline was found to be a dual TLR7 and TLR8 agonist. chemrxiv.orgchemrxiv.org This highlights how a subtle change, in this case, the introduction of an amino group, can shift the selectivity profile. chemrxiv.orgchemrxiv.org The rationale for the superior adjuvant properties of dual agonists is thought to be their ability to markedly upregulate CD80 expression in multiple dendritic cell subsets. umn.edunih.gov

Table 1: Activity Profile of Selected TLR7 and TLR7/TLR8 Agonists

| Compound Name/Class | Target(s) | Key Structural Features | Reference(s) |

|---|---|---|---|

| Imiquimod | TLR7 | Imidazoquinoline scaffold | nih.gov |

| Resiquimod (R848) | TLR7/TLR8 | Imidazoquinoline with C2-ethoxymethyl moiety | nih.govinvivogen.com |

| 1-benzyl-2-butyl-1H-imidazo[4,5-c]pyridin-4-amine | TLR7 | Imidazopyridine scaffold | rsc.orgrsc.org |

| N4-butyl-6-methyl-5-(3-morpholinopropyl)pyrimidine-2,4-diamine | TLR7/TLR8 | Pyrimidine-2,4-diamine with morpholinopropyl at C5 | umn.edunih.gov |

| para-hydroxymethyl IMDQ analogue | TLR7 | Imidazoquinoline with para-hydroxymethyl on N-1 benzyl | chemrxiv.orgchemrxiv.org |

| para-aminomethyl IMDQ analogue | TLR7/TLR8 | Imidazoquinoline with para-aminomethyl on N-1 benzyl | chemrxiv.orgchemrxiv.org |

Molecular Modeling and Docking Studies

Molecular modeling and docking studies have become indispensable tools in the discovery and optimization of TLR7 agonists. plos.orgpsu.edunih.gov These computational approaches provide valuable insights into the binding modes of agonists within the TLR7 receptor, helping to rationalize observed structure-activity relationships and guide the design of novel compounds with improved potency and selectivity. plos.orgpsu.edunih.govmdpi.com

Homology modeling has been employed to construct three-dimensional models of the human TLR7 ligand-binding domain, often using the crystal structure of the closely related TLR8 as a template. plos.orgpsu.edumdpi.com These models have been used to perform docking studies with various TLR7 agonists, including imidazoquinoline and adenine derivatives. mdpi.com The docking poses can reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, between the agonist and specific amino acid residues in the binding pocket. plos.orgpsu.edunih.gov For instance, studies have identified a hydrogen bond acceptor, a hydrogen bond donor, and two hydrophobic features as being important for TLR7 agonist activity. plos.orgpsu.edunih.gov

Molecular dynamics (MD) simulations have been used to further investigate the dynamic behavior of TLR7-agonist complexes and to understand the mechanisms of selectivity. plos.org These simulations have shown that van der Waals interactions are a major driving force for agonist binding and can explain the selectivity of certain agonists for TLR7 over TLR8. plos.org By comparing the binding free energies of agonists to both TLR7 and TLR8, researchers can computationally predict their selectivity profiles. plos.orgbiorxiv.org For example, MD simulations of imidazoquinoline derivatives revealed that their flexible aliphatic side chains have stronger van der Waals interactions with specific residues in TLR7 compared to TLR8. plos.orgbiorxiv.org

Pharmacophore modeling is another computational technique that has been used to identify the essential chemical features required for TLR7 agonism. plos.orgpsu.edunih.gov A pharmacophore model can be generated based on a set of known active compounds and then used as a query to screen databases for new potential lead compounds. plos.orgpsu.edunih.gov This approach has successfully led to the identification of novel TLR7 agonists. plos.orgpsu.edunih.gov

The integration of these computational methods with experimental data has proven to be a powerful strategy for the rational design of TLR7 agonists. nih.govresearchgate.net By providing a molecular-level understanding of agonist recognition, these studies continue to facilitate the development of new and improved immunomodulatory agents targeting TLR7.

Preclinical Research Applications and Therapeutic Strategies in Vitro and Non Human in Vivo Models

Adjuvant Activity in Vaccine Development

TLR7 agonist 10 has demonstrated significant promise as a vaccine adjuvant, a substance that enhances the body's immune response to an antigen. Its ability to stimulate both the innate and adaptive immune systems makes it a valuable component in the formulation of more effective vaccines. patsnap.commdpi.com

Table 1: Impact of this compound on Immune Responses in Preclinical Vaccine Models

| Parameter | Observation | Significance | References |

|---|---|---|---|

| Humoral Immunity | Potent induction of neutralizing antibodies. | Enhanced protection against pathogens like SARS-CoV-2 and its variants. | researchgate.netnih.govacs.orgnih.gov |

| Cellular Immunity | Strong activation of T-cell and NK cell responses. | Effective clearance of virus-infected cells and tumor cells. | oup.comaai.orgnih.gov |

| Antigen-Specific Responses | Generation of robust antigen-specific CD8+ T cells. | Crucial for targeting and eliminating specific threats. | pnas.org |

The adjuvant properties of this compound have been successfully applied in preclinical models of various diseases, most notably viral infections and cancer.

Viral Infections: In the context of SARS-CoV-2, a vaccine candidate with a built-in TLR7 agonist induced effective neutralizing antibodies against the original virus and multiple variants of concern, including Alpha, Beta, Gamma, Delta, and Omicron. researchgate.netnih.govacs.orgnih.gov This highlights its potential for developing broadly protective vaccines against rapidly evolving viruses. nih.gov Studies have also explored TLR7 agonists as adjuvants for HIV-1 vaccines, where they have been shown to enhance the magnitude of Th1 and CD8+ T cell responses in nonhuman primates. nih.govasm.org

Cancer: TLR7 agonists are being investigated as adjuvants in cancer vaccines to enhance anti-tumor immunity. frontiersin.orgspandidos-publications.com By stimulating a potent immune response against tumor-associated antigens, these adjuvants can help the immune system recognize and destroy cancer cells. frontiersin.org For example, a three-component conjugate vaccine containing a TLR7 agonist, a MUC1 glycopeptide, and a carrier protein, when combined with Alum adjuvant, effectively inhibited tumor growth in a mouse model. frontiersin.org

Anti-tumor Immunity in Preclinical Models

Beyond its role as a vaccine adjuvant, this compound has shown direct anti-tumor effects in various preclinical cancer models. nih.gov Its ability to activate the innate immune system can lead to the induction of a powerful anti-cancer response. spandidos-publications.com

When administered as a monotherapy, TLR7 agonists have demonstrated the ability to suppress tumor growth in animal models. spandidos-publications.comoup.comoup.com For instance, a novel small molecule TLR7 agonist, SZU101, when administered locally, triggered a systemic anti-tumor immune response in a mouse breast cancer model. spandidos-publications.com This effect was associated with the activation of both innate and adaptive immune cells and a reversal of immune tolerance within the tumor microenvironment. spandidos-publications.com Similarly, a micellar formulation of the TLR7 agonist 1V270 showed strong efficacy as a monotherapy in murine syngeneic cancer models. oup.comoup.com However, the efficacy of TLR7 agonist monotherapy can be limited, and in some models, tumor growth resumes after treatment cessation. aai.orgnih.gov This has been attributed to self-regulatory mechanisms, such as the induction of the immunosuppressive cytokine IL-10. aai.orgnih.gov

Table 2: Efficacy of TLR7 Agonist Monotherapy in Preclinical Cancer Models

| Cancer Model | TLR7 Agonist | Key Findings | References |

|---|---|---|---|

| Mouse Breast Cancer (4T1) | SZU101 | Local administration induced systemic anti-tumor immunity. | spandidos-publications.com |

| Murine Syngeneic Cancer Models | 1V270 (micellar formulation) | Showed strong monotherapy efficacy. | oup.comoup.com |

| Spontaneous Breast Cancer (neu transgenic mice) | Imiquimod (B1671794) | Elicited significant tumor regression, but growth progressed after treatment ended. | aai.orgnih.gov |

| Mouse Osteosarcoma (LM8) | DSP-0509 | Weekly intravenous administration significantly suppressed tumor growth. | frontiersin.org |

To overcome the limitations of monotherapy and enhance anti-tumor efficacy, this compound is often evaluated in combination with other cancer treatments like radiation therapy and immune checkpoint blockade. nih.govnih.gov

Combination with Radiation: The combination of a systemically administered TLR7 agonist with local radiation therapy has proven highly effective against established tumors in mouse models of colorectal, pancreatic, and lymphoma cancers. nih.gov This combination therapy can stimulate the processing and presentation of tumor antigens released by radiation, leading to a potent, tumor-antigen-specific CD8 T cell response. nih.gov This approach not only controls the primary tumor but can also induce a systemic immune response that targets metastatic lesions. nih.gov

Combination with Checkpoint Blockade: TLR7 agonists can work synergistically with immune checkpoint inhibitors, such as anti-PD-1 antibodies. nih.govnih.gov Checkpoint inhibitors work by releasing the brakes on the adaptive immune system, and TLR7 agonists can enhance this effect by stimulating the innate immune system and promoting the infiltration of activated T cells into the tumor. nih.gov In a murine pancreatic cancer model, combining a TLR7 agonist with anti-PD-1 checkpoint blockade and irreversible electroporation resulted in improved treatment responses and the elimination of distant tumors (abscopal effects). aacrjournals.org A lead TLR7 agonist compound, when combined with an anti-PD-1 antibody in a CT-26 tumor model, resulted in complete tumor regression in 8 out of 10 mice. nih.gov

Modulation of Tumor Microenvironment

The tumor microenvironment (TME) is a complex and dynamic network of cells, signaling molecules, and extracellular matrix that plays a critical role in cancer progression and response to therapy. Toll-like receptor 7 (TLR7) agonists have been shown in preclinical models to modulate the TME, shifting it from an immunosuppressive to an immunostimulatory state. This is achieved through the activation of various immune cells and the subsequent release of inflammatory cytokines.

One of the primary mechanisms by which TLR7 agonists remodel the TME is through the activation of myeloid cells, such as dendritic cells (DCs) and macrophages. aai.orgdovepress.com This activation leads to the maturation of DCs, enhancing their ability to present tumor-associated antigens to T cells and initiating an adaptive immune response. pnas.org For instance, the systemic administration of the TLR7 agonist DSR-6434 has been demonstrated to induce the expression of type 1 interferons and activate T cells, B cells, natural killer (NK) cells, and NKT cells. pnas.org Similarly, another TLR7 agonist, SZU101, was found to stimulate innate immune cells to release high levels of cytokines and increase the infiltration of CD4+ and CD8+ T cells into the tumor, while decreasing the proportion of regulatory T cells (Tregs). mdpi.com

TLR7 agonists also influence the function of tumor-associated macrophages (TAMs), which can have both pro-tumor and anti-tumor functions. Research indicates that TLR7 agonists can polarize TAMs towards an M1-like, anti-tumor phenotype. frontiersin.orgnih.gov This shift is crucial for creating a TME that is conducive to tumor rejection. Furthermore, TLR7 agonists have been shown to suppress myeloid-derived suppressor cells (MDSCs), a heterogeneous population of immature myeloid cells that are potent suppressors of T-cell responses and contribute to an immunosuppressive TME. dovepress.comnih.gov Some studies have shown that TLR7 agonists can directly inhibit the suppressive function and differentiation of MDSCs. nih.gov

The modulation of the TME by TLR7 agonists can be further enhanced when used in combination with other immunotherapies. For example, combining a TLR7 agonist with an anti-PD-1 antibody has been shown to significantly increase the number of activated CD8+ T cells within the tumor. aai.org Another combination strategy involves using a TLR7 agonist with an inhibitor of the receptor tyrosine kinase AXL, which has been shown to amplify the secretion of pro-inflammatory cytokines like TNFα while reducing the secretion of the immunosuppressive cytokine IL-10 by bone marrow-derived macrophages. aai.org

However, the effects of TLR7 agonists on the TME can be complex and context-dependent. For instance, while some studies report a decrease in Tregs, others have observed an increase in Treg populations following treatment with a TLR7 agonist. aai.orgnih.gov This highlights the need for a deeper understanding of the intricate cellular and molecular interactions within the TME following TLR7 activation.

Table 1: Effects of TLR7 Agonists on Immune Cells within the Tumor Microenvironment

| Cell Type | Effect of TLR7 Agonist | Compound(s) Studied | Reference(s) |

|---|---|---|---|

| Dendritic Cells (DCs) | Activation and maturation, enhanced antigen presentation. | General TLR7 agonists | aai.orgpnas.org |

| Macrophages/TAMs | Polarization to M1 (anti-tumor) phenotype, increased tumoricidal activity. | DSP-0509, General TLR7 agonists | aai.orgdovepress.comfrontiersin.org |

| CD8+ T cells | Increased infiltration and activation. | SZU101, Imiquimod, DSR-6434 | pnas.orgmdpi.comnih.gov |

| CD4+ T cells | Increased infiltration. | SZU101, Imiquimod | mdpi.comnih.gov |

| Natural Killer (NK) cells | Activation, increased cytotoxicity. | DSR-6434, SZU101 | pnas.orgmdpi.com |

| Regulatory T cells (Tregs) | Decreased infiltration (in some studies), increased infiltration (in others). | Imiquimod, DSP-0509 | aai.orgnih.gov |

| Myeloid-Derived Suppressor Cells (MDSCs) | Inhibition of suppressive function. | Imiquimod, DSP-0509 | dovepress.comnih.gov |

In vitro Studies on Cancer Cell Lines

The direct effects of TLR7 agonists on cancer cells have been investigated in various in vitro studies, revealing a range of responses from direct cytotoxicity to the induction of chemoresistance, depending on the cancer cell type and the specific TLR7 agonist used.

Some studies have demonstrated that certain TLR7 agonists can directly inhibit the proliferation of cancer cells and induce apoptosis. For example, the TLR7 agonist imiquimod has been shown to induce autophagic cell death in melanoma cell lines, such as B16F1 and B16F10. nih.gov This effect was enhanced when combined with γ-ionizing radiation, suggesting a potential role for TLR7 agonists as radiosensitizers. nih.gov The expression of TLR7 on these melanoma cell lines was confirmed, indicating a direct interaction between the agonist and the cancer cells. nih.gov Similarly, other TLR7 agonists have been found to potently inhibit the proliferation of human and murine pancreatic ductal adenocarcinoma (PDAC) cell lines and induce apoptosis. researchgate.netmdpi.com

In contrast, other research has indicated that TLR7 stimulation can promote tumor progression and chemoresistance in certain cancer types. In non-small cell lung cancer (NSCLC) cell lines, stimulation with TLR7 agonists led to the activation of NF-κB, an increase in the expression of anti-apoptotic molecules, enhanced tumor cell survival, and resistance to chemotherapeutic drugs. researchgate.net For instance, in LL/2 lung cancer cells, the TLR7 agonist CL264, when combined with carboplatin (B1684641), resulted in a higher number of live cells compared to carboplatin alone, suggesting a protective effect of TLR7 activation on cancer cells. researchgate.net

The differing outcomes of in vitro studies highlight the context-dependent nature of TLR7 agonist effects on cancer cells. The specific cancer cell line, the expression level of TLR7 on the tumor cells, and the particular agonist used all appear to be critical factors in determining the cellular response. nih.govresearchgate.net

Table 2: In vitro Effects of TLR7 Agonists on Cancer Cell Lines

| Cancer Cell Line(s) | TLR7 Agonist(s) | Observed Effect(s) | Reference(s) |

|---|---|---|---|

| B16F1, B16F10 (Melanoma) | Imiquimod | Induced autophagic cell death, enhanced radiosensitivity. | nih.gov |

| Mia PaCa-2, PKP16, DT6606 (Pancreatic) | CL347 | Inhibition of proliferation, induction of apoptosis. | mdpi.com |

| LL/2 (Lung Carcinoma) | CL264 | Increased survival and resistance to carboplatin. | researchgate.net |

| A549 (Lung Adenocarcinoma) | Loxoribine | Promoted tumor growth and chemoresistance in a subsequent in vivo model based on in vitro findings. | researchgate.net |

Research in Autoimmune and Allergic Disease Models

The role of TLR7 in autoimmune and allergic diseases is complex, with evidence suggesting both disease-promoting and therapeutic potential depending on the context of stimulation and the specific disease model.

Modulation of Th2 Immune Responses in Allergy Models

In the context of allergic diseases, which are often driven by a T helper 2 (Th2) immune response, TLR7 agonists have shown promise in preclinical models by shifting the immune balance towards a Th1 response. Stimulation of TLR7 has been demonstrated to suppress key features of allergic inflammation, including goblet cell hyperplasia, lung eosinophilia, and the production of Th2 cytokines and antigen-specific IgE. aai.org

The mechanism behind this modulation involves the production of type I interferons (IFNs), particularly IFN-α, which plays a crucial role in suppressing Th2 cytokine production. nih.gov Studies using novel antedrug TLR7 agonists, designed for rapid metabolism to limit systemic exposure, have shown that topical administration can inhibit allergic airway inflammation in rat and murine models. nih.gov This effect was found to be dependent on local type I IFN signaling and the presence of plasmacytoid dendritic cells (pDCs). nih.gov

Furthermore, TLR7 agonists can suppress the production of IL-5, a key cytokine in eosinophilic inflammation, through both type I IFN-dependent and independent pathways. aai.org The IFN-independent mechanism appears to involve cell-to-cell contact and Notch signaling. aai.org Research has also indicated that IL-12 and IL-10 can mediate the protective effects of TLR7 activation in allergy models, leading to enhanced levels of IFN-γ and reduced airway inflammation. frontiersin.org

Role in Lupus Models

In contrast to their therapeutic potential in allergy, TLR7 activation is strongly implicated in the pathogenesis of systemic lupus erythematosus (SLE). Overexpression or hyper-responsiveness of TLR7 is a key driver of the disease in several murine lupus models. mdpi.comnih.gov For instance, mice with a Y-chromosome-linked autoimmune accelerator (Yaa) mutation, which results in increased TLR7 expression, develop a more severe form of lupus. nih.gov

Topical application of the TLR7 agonist imiquimod on lupus-prone mice has been shown to induce a lupus-like syndrome, characterized by the production of autoantibodies, splenomegaly, and glomerulonephritis. umich.edutandfonline.com Similarly, in the NZM 2410 lupus mouse model, TLR7 agonism accelerated disease progression, leading to a fatal myeloproliferative disorder. frontiersin.org Treatment with a TLR7/8 agonist in a lupus-prone mouse model was also found to compromise intestinal epithelium integrity, suggesting a link between TLR7 activation and "leaky gut" in the context of SLE. oup.com

Mechanisms of Disease Acceleration in Autoimmune Contexts

The acceleration of autoimmune disease by TLR7 agonists is primarily driven by the recognition of self-RNA by TLR7, leading to the activation of autoreactive B cells and pDCs. nih.gov This results in the production of autoantibodies against RNA-containing antigens and the secretion of large amounts of type I IFNs, which are central to lupus pathogenesis. nih.govmdpi.com

In pDCs and myeloid DCs, TLR7 activation promotes their migration to inflammatory sites and the secretion of inflammatory cytokines and chemokines, thereby propagating autoimmunity and tissue damage. mdpi.com In autoreactive B cells, TLR7 signaling provides crucial co-stimulation for their proliferation and differentiation into plasma cells that produce autoantibodies. frontiersin.orgmdpi.com In mouse models of primary Sjögren's syndrome, another autoimmune disease, TLR7 agonism accelerated both local and systemic disease and promoted the expansion of T-bet-expressing B cells. frontiersin.org

Interestingly, repeated low-dose administration of a TLR7 agonist has been shown to induce a state of hyporesponsiveness, or tolerance, to subsequent TLR stimulation. pnas.org This "TLR7 tolerance" was found to reduce inflammation in experimental allergic encephalomyelitis and a passive antibody-mediated arthritis model, suggesting that the timing and dose of TLR7 agonism are critical determinants of its pro-inflammatory or anti-inflammatory effects. pnas.org The mechanism of this tolerance involved the upregulation of inhibitors of TLR signaling, such as IRAK-M and SHIP-1. pnas.org

Antiviral Research

TLR7 plays a fundamental role in the innate immune response to viral infections by recognizing single-stranded viral RNA. Consequently, TLR7 agonists have been extensively investigated as potential antiviral therapeutics in preclinical models.

The primary mechanism of the antiviral activity of TLR7 agonists is the induction of a robust type I IFN response, particularly IFN-α, from pDCs. asm.org This IFN response, in turn, establishes an antiviral state in surrounding cells, inhibiting viral replication. In vitro studies have demonstrated that TLR7 agonists can potently inhibit the replication of various viruses. For example, the TLR7 agonist GS-9620 has been shown to inhibit HIV-1 replication in human peripheral blood mononuclear cells (PBMCs). asm.orgfrontiersin.org This antiviral effect was found to be mediated by IFN-α produced by pDCs and occurred at a post-entry step in the viral life cycle, prior to or at the stage of reverse transcription. asm.org

In non-human primate models of HIV infection (SIV-infected macaques), treatment with a TLR7 agonist has shown the potential to reduce the viral reservoir. researchgate.net In some instances, this has led to a delayed viral rebound after the cessation of antiretroviral therapy (ART). researchgate.net

The TLR7 agonist imiquimod is already used clinically for the treatment of papillomavirus infections. openmicrobiologyjournal.com Preclinical research has also explored the use of TLR7 agonists as adjuvants in therapeutic and prophylactic vaccines for viruses such as hepatitis B virus (HBV). openmicrobiologyjournal.com The conjugation of an HIV-1 gag protein to a TLR7/8 agonist has been shown to improve the magnitude and quality of T cell responses in non-human primates, highlighting the potential of TLR7 agonists to enhance vaccine efficacy. openmicrobiologyjournal.com

Table 3: Preclinical Antiviral Activity of TLR7 Agonists

| Virus | Model System | TLR7 Agonist(s) | Key Findings | Reference(s) |

|---|---|---|---|---|

| HIV-1 | Human PBMCs (in vitro) | GS-9620 | Potent inhibition of viral replication, mediated by IFN-α from pDCs. | asm.orgfrontiersin.org |

| SIV | Rhesus macaques (in vivo) | GS-9620, VES | Reduction of viral reservoir, delayed viral rebound post-ART. | researchgate.net |

| Hepatitis B Virus (HBV) | Animal models (in vivo) | GS-9620 | Suppression of HBV. | asm.org |

| Hepatitis B Virus (HBV) | In vitro/in vivo | R-848 | Enhanced HBsAg-specific humoral and cellular immune responses (as adjuvant). | openmicrobiologyjournal.com |

| Papillomavirus | Clinical use (human) | Imiquimod | Effective for topical treatment. | openmicrobiologyjournal.com |

Induction of Antiviral State

The activation of TLR7 by an agonist initiates signaling pathways that lead to the production of type I interferons (IFNs) and other crucial cytokines. corevih-bretagne.frmit.edu This response establishes a broad antiviral state within the host. Upon stimulation, TLR7 recruits adaptor proteins, leading to the activation of transcription factors like NF-κB and interferon regulatory factor 7 (IRF7). mit.eduplos.org The phosphorylation and nuclear translocation of IRF7, particularly in plasmacytoid dendritic cells (pDCs), are critical for inducing the expression of type I IFNs. mit.edu

These secreted interferons then act in an autocrine and paracrine manner, binding to their receptors on various cell types and triggering the transcription of hundreds of interferon-stimulated genes (ISGs). frontiersin.orgcorevih-bretagne.fr Many of these ISGs encode proteins with direct antiviral functions that can inhibit different stages of a viral life cycle. corevih-bretagne.fr

Preclinical studies in various models have demonstrated this effect. For instance, in woodchuck models of chronic hepatitis B, the TLR7 agonist RG7854 induced the expression of ISGs such as ISG15, OAS1, and MX1, which correlated with subsequent viral control. frontiersin.org Similarly, studies using murine norovirus (MNV) models showed that TLR7 agonists like loxoribine, R-848, and GS-9620 potently inhibit viral replication through the upregulation of innate immune response genes and ISGs. researchgate.netnih.gov Transcriptomic analysis of murine cells stimulated with a TLR7 agonist revealed a significant upregulation of genes known to drive an antiviral state. nih.gov This induction of a generalized antiviral state underscores the potential of TLR7 agonists as broad-spectrum antiviral agents. mit.edu

Table 1: Induction of Antiviral Genes by TLR7 Agonists in Preclinical Models

| TLR7 Agonist | Model System | Key Induced Genes/Pathways | Observed Effect | Reference |

|---|---|---|---|---|

| RG7854 | Woodchuck (Chronic Hepatitis B) | ISG15, OAS1, MX1, CXCL10 | On-target activation of TLR7, partial correlation with sustained virologic response. | frontiersin.org |

| Loxoribine | Murine RAW264.7 cells (Norovirus model) | Upregulation of innate immune response genes and ISGs. | Potent inhibition of murine norovirus replication. | nih.gov |

| GS-9620 | Healthy Volunteers / Preclinical models | ISG15 | Induction of ISG expression, even at low oral doses without detectable systemic IFN-α. | corevih-bretagne.fr |

Inhibition of Viral Replication (e.g., HIV-1)

In the context of Human Immunodeficiency Virus 1 (HIV-1), TLR7 agonists have demonstrated significant inhibitory effects on viral replication in various in vitro and ex vivo models. asm.orgnih.gov The primary mechanism does not involve direct action on the virus but rather the stimulation of immune cells, particularly pDCs, to produce soluble factors that render target cells resistant to infection. asm.orgnih.gov

Studies using peripheral blood mononuclear cells (PBMCs) from healthy or HIV-infected donors have shown that TLR7 agonists like GS-9620 potently inhibit HIV-1 replication. asm.orgnih.gov This antiviral activity is significantly enhanced when cells are pre-treated with the agonist before being exposed to the virus. asm.orgnih.gov The key findings from this research include:

Indirect Mechanism: TLR7 agonists like GS-9620 are inactive against HIV-1 in purified CD4+ T cells and macrophages. Their antiviral effect in mixed cell cultures, such as PBMCs, is dependent on the presence of pDCs. asm.orgnih.gov

Role of Interferon-α: Stimulation of pDCs with a TLR7 agonist leads to a robust production of IFN-α. asm.orgnih.gov Conditioned media from GS-9620-treated pDC cultures can potently inhibit HIV-1 replication when added to CD4+ T cells. asm.orgnih.gov This anti-HIV effect can be reversed by using antibodies that block the IFN-α receptor, confirming that IFN-α is the principal soluble factor responsible for the inhibition. asm.orgnih.gov

Stage of Inhibition: The induced antiviral state blocks the HIV-1 life cycle at a post-entry stage, specifically at or before reverse transcription. asm.orgnih.gov

Broad Efficacy: Various TLR7 agonists, including imiquimod, gardiquimod, and resiquimod (B1680535) (R-848), have been shown to inhibit different strains of HIV in primary human macrophages and activated T cells. nih.govmdpi.com

While inhibiting acute infection, TLR7 agonists have also been investigated for their ability to reactivate latent HIV-1 reservoirs, a key strategy for "shock and kill" cure approaches. frontiersin.orgfrontiersin.orgasm.org GS-9620 has been shown to modestly increase extracellular HIV-1 RNA in PBMCs from virally suppressed patients on antiretroviral therapy (ART). frontiersin.orgasm.org This dual ability to inhibit new infections while potentially exposing the latent reservoir makes TLR7 agonists a compelling area of HIV cure research. asm.org

Table 2: Preclinical Findings on TLR7 Agonist-Mediated Inhibition of HIV-1

| TLR7 Agonist | Model System | Key Finding | Mechanism | Reference |

|---|---|---|---|---|

| GS-9620 | Human PBMCs, Purified CD4+ T cells | Potent inhibition of acute HIV-1 replication in PBMCs; inactive in purified CD4+ T cells. | pDC-dependent production of IFN-α, which inhibits HIV-1 at/before reverse transcription. | asm.orgnih.gov |

| Imiquimod | Primary Human Macrophages | Effective inhibition of infection by different HIV-1 strains. | Induction of antiviral cytokines and modulation of viral entry cellular factors. | mdpi.com |

| Gardiquimod | Human Macrophages, Activated T cells | Inhibition of HIV-1 replication at concentrations specific for TLR7 signaling. | Induction of IFN-α; effect reversed by blocking the IFN-α receptor. | nih.gov |

| GS-9620 | PBMCs from HIV+ donors on ART | Modest increase in extracellular HIV-1 RNA (latency reversal). | IFN-driven CD4+ T cell activation. | frontiersin.orgasm.org |

Adjuvant in Viral Vaccines

TLR7 agonists are potent vaccine adjuvants capable of enhancing and directing adaptive immune responses to co-administered antigens. nih.govasm.org Traditional adjuvants, such as aluminum salts, often induce a Th2-biased immune response, which may be less effective for intracellular pathogens like viruses and can, in some preclinical models, be associated with immunopathology. stanford.edubiorxiv.org TLR7 agonists, by contrast, promote a strong Th1-biased response, which is critical for effective antiviral immunity. biorxiv.org

The adjuvant activity of TLR7 agonists stems from their ability to activate antigen-presenting cells, leading to the production of type I IFNs and IL-12, which are crucial for the development of Th1 and cytotoxic T lymphocyte (CTL) responses. asm.orgbiorxiv.org Preclinical studies have demonstrated the effectiveness of TLR7 agonists as adjuvants for a range of viral vaccines:

Influenza and SARS-CoV-2: Inactivated or subunit vaccines for influenza and SARS-CoV-2 often fail to elicit broadly protective antibodies against mutating viruses. stanford.edu When formulated with a TLR7 agonist, these vaccines induce more robust and broader antibody responses. asm.orgstanford.edu For example, a nanoparticle-based adjuvant with a controlled-release TLR7 agonist, when administered with influenza hemagglutinin in mice, induced cross-reactive antibodies and improved survival against heterosubtypic infection. stanford.edu Similarly, a whole virion inactivated SARS-CoV-2 vaccine (BBV152) adjuvanted with a TLR7/8 agonist induced Th1-biased antibody responses and increased levels of SARS-CoV-2-specific IFN-γ+ CD4+ T cells in preclinical models. biorxiv.org

Norovirus: Intranasal delivery of norovirus virus-like particles (VLPs) with TLR7 agonists (Gardiquimod or Resiquimod) was shown to be highly effective in mice, inducing robust systemic and mucosal antibody responses that were comparable to those achieved with the potent, but toxic, cholera toxin adjuvant. nih.gov

Combination Adjuvants: Combining TLR7 agonists with other TLR ligands, such as a TLR4 agonist, can create a synergistic effect, balancing Th1 and Th2 responses to generate long-lived cellular and neutralizing humoral immunity. asm.org

This ability to significantly improve both the magnitude and quality of the vaccine-induced immune response highlights the potential of TLR7 agonists to create more effective vaccines against challenging viral pathogens. nih.govasm.org

Table 3: Preclinical Studies of TLR7 Agonists as Viral Vaccine Adjuvants

| TLR7 Agonist | Vaccine Antigen | Delivery System | Key Findings in Non-Human Models | Reference |

|---|---|---|---|---|

| Unspecified | Influenza Hemagglutinin / SARS-CoV-2 Spike Protein | PEG-PLGA Nanoparticle | Induces cross-reactive antibody responses; improves survival (influenza); promotes antibody response (SARS-CoV-2). | stanford.edu |

| Imidazoquinoline (TLR7/8) | Whole Virion Inactivated SARS-CoV-2 (BBV152) | Adsorbed to Algel (Alum) | Induces Th1-biased antibody responses (elevated IgG2a/IgG1 ratio) and IFN-γ+ CD4 T cell response. | biorxiv.org |

| 1V270 (TLR7) | Recombinant Influenza HA | Combined with TLR4 agonist (1Z105) | Induces rapid, sustained, and broadly protective humoral and cellular immunity against influenza. | asm.org |

| Gardiquimod | Norwalk Virus VLPs | Intranasal co-delivery | Induces potent systemic and mucosal antibody responses, equivalent to cholera toxin adjuvant. | nih.gov |

Development of Novel Tlr7 Agonist Formulations and Delivery Strategies

Targeted Delivery Approachesplos.orgaai.orgoup.comnih.govdigitellinc.comaacrjournals.org

Targeted delivery strategies are designed to concentrate TLR7 agonists at the site of disease, primarily in cancer immunotherapy. By physically linking the agonist to a targeting moiety, its distribution can be controlled, leading to localized immune activation and reduced systemic exposure. nih.gov